SL327

Descripción general

Descripción

SL 327 es un inhibidor selectivo de la cinasa de proteína quinasa activada por mitógeno 1 y la cinasa de proteína quinasa activada por mitógeno 2 (MEK1/2). Es conocido por su capacidad de cruzar la barrera hematoencefálica y se utiliza principalmente en la investigación científica para estudiar la vía de la proteína quinasa activada por mitógeno/quinasa regulada por señales extracelulares (MAPK/ERK) .

Métodos De Preparación

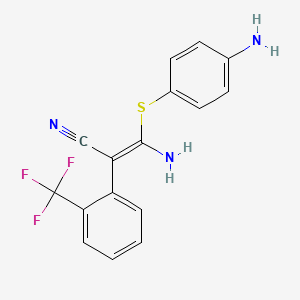

SL 327 puede sintetizarse a través de una serie de reacciones químicas que implican la formación de una cianamida viníloga. La ruta sintética generalmente implica la reacción de 4-aminofeniltiometileno con 2-(trifluorometil)bencenacetonitrilo en condiciones específicas para producir SL 327

Análisis De Reacciones Químicas

SL 327 experimenta varias reacciones químicas, que incluyen:

Oxidación: SL 327 puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto puede reducirse para producir formas reducidas, aunque esto es menos común.

Sustitución: SL 327 puede sufrir reacciones de sustitución, particularmente involucrando los grupos amino y sulfanyl.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

SL327 is noted for its ability to penetrate the blood-brain barrier and exert effects in vivo. It has been shown to block long-term potentiation (LTP) in the hippocampus and has implications in neuroprotection and behavioral studies related to learning and memory.

Case Studies

- A study highlighted that this compound prevented ethanol-induced increases in phosphorylated extracellular signal-regulated kinase (pERK) in neurons, suggesting its role in modulating responses to addictive substances .

- Another investigation found that this compound did not alter the rewarding effects of d-amphetamine, indicating its specific action on certain pathways without affecting reward sensitivity .

Cancer Research Applications

This compound has been evaluated for its potential in cancer therapy, particularly concerning its combinatory effects with other treatments.

Case Studies

- A study reported that combining this compound with sunitinib malate led to significant suppression of doxorubicin-resistant anaplastic thyroid carcinoma growth, demonstrating its potential as a therapeutic agent in resistant cancer types .

- Research also indicated that this compound could enhance the efficacy of other chemotherapeutic agents by overcoming resistance mechanisms in tumor cells .

Behavioral Studies

This compound's impact on behavior has been explored extensively, particularly concerning anxiety and depression models.

Case Studies

- Research indicated that pretreatment with this compound blocked the antidepressant effects of (R)-ketamine but not (S)-ketamine, highlighting differential effects on mood disorders .

- In behavioral assays, this compound affected locomotor activity and reward pathways without altering baseline behaviors significantly, suggesting a targeted action on specific neural circuits .

Data Summary Table

Mecanismo De Acción

SL 327 ejerce sus efectos inhibiendo selectivamente MEK1/2, que son componentes clave de la vía MAPK/ERK. Esta inhibición evita la fosforilación y activación de los objetivos descendentes, lo que lleva a la supresión de los procesos celulares como la proliferación y la diferenciación . La capacidad del compuesto para cruzar la barrera hematoencefálica lo hace particularmente útil para estudiar procesos y trastornos neurológicos .

Comparación Con Compuestos Similares

SL 327 es único debido a su alta selectividad para MEK1/2 y su capacidad de cruzar la barrera hematoencefálica. Los compuestos similares incluyen:

U0126: Otro inhibidor de MEK1/2, pero con diferente selectividad y potencia.

PD98059: Un inhibidor de MEK1 con un mecanismo de acción diferente.

Trametinib: Un inhibidor de MEK1/2 utilizado clínicamente para tratar el melanoma

SL 327 destaca por sus aplicaciones específicas en investigación neurológica y su estructura química única.

Actividad Biológica

SL327 is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. This compound has garnered attention for its role in modulating various biological processes, particularly in the context of learning, memory, and addiction. Below, we explore its biological activity through detailed research findings, case studies, and data tables.

This compound functions by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling cascade. The IC50 values for this compound against MEK1 and MEK2 are 0.18 μM and 0.22 μM respectively, indicating its potency as a selective inhibitor .

Impact on Learning and Memory

Research indicates that this compound significantly affects learning and memory processes:

- Cocaine-Induced Behavior : In adult male CD-1 mice, this compound administration (50 mg/kg) inhibited the phosphorylation of ERK in response to cocaine exposure. This inhibition correlated with reduced expression of c-Fos, a marker associated with neuronal activation .

- Ethanol Conditioned Place Preference (CPP) : A study demonstrated that this compound blocked the acquisition of ethanol-induced CPP at a dose of 50 mg/kg. It also reduced the expression of this preference in subsequent tests .

Modulation of Psychomotor Sensitization

In morphine-pretreated rats, this compound increased psychomotor sensitization by 58% and prevented the upregulation of several proteins involved in neuronal signaling pathways, including p-PEA-15 and p-Akt1 . This suggests that this compound may influence the neural adaptations associated with drug addiction.

Study on Ethanol Conditioning

In a controlled study involving CD-1 mice, researchers administered this compound prior to ethanol exposure. The findings indicated that:

- Acquisition Phase : this compound significantly blocked the acquisition of ethanol-induced CPP.

- Expression Phase : It reduced expression levels of pERK-positive neurons in critical brain regions associated with reward processing .

Data Tables

The following table summarizes key findings from studies involving this compound:

| Study Focus | Animal Model | Dosage (mg/kg) | Key Findings |

|---|---|---|---|

| Cocaine-Induced ERK Activation | CD-1 Mice | 50 | Inhibition of c-Fos expression and ERK phosphorylation |

| Ethanol Conditioned Place Preference | CD-1 Mice | 50 | Blocked acquisition; reduced expression of CPP |

| Morphine-Induced Psychomotor Sensitization | Morphine-pretreated Rats | 20 | Increased psychomotor sensitization; prevented upregulation of signaling proteins |

Research Findings Overview

- Inhibition of Long-Term Potentiation (LTP) : this compound has been shown to block LTP in hippocampal neurons, which is crucial for synaptic plasticity related to learning and memory .

- Differential Effects on Drug Responses : The compound exhibits varying effects based on the type of drug and phase of learning, highlighting its complex role in addiction behaviors .

- Neuronal Activity Modulation : Inhibition of ERK signaling by this compound has been linked to decreased neuronal firing rates in response to various stimuli, suggesting its potential as a therapeutic agent in managing addiction-related disorders .

Propiedades

IUPAC Name |

(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOXTZFYJNCPIS-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429549 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305350-87-2 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL 327 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.